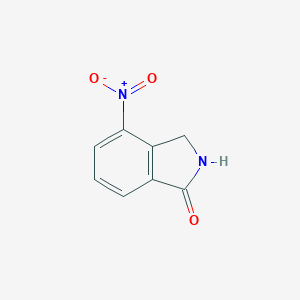

4-Nitroisoindolin-1-one

Vue d'ensemble

Description

Il est connu pour ses propriétés anti-sécrétoires et anti-ulcéreuses puissantes . Ce composé a été largement étudié pour ses effets pharmacologiques, en particulier dans le contexte des troubles gastro-intestinaux.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du M&B-28767 implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés incluent la formation du cycle cyclopentane, l'introduction du groupe phénoxy et l'estérification finale pour former l'analogue de la prostaglandine. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de Production Industrielle

La production industrielle du M&B-28767 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité environnementale. Des techniques avancées telles que les réacteurs à flux continu et la synthèse automatisée sont utilisées pour améliorer les taux de production et maintenir une qualité constante .

Analyse Des Réactions Chimiques

Types de Réactions

Le M&B-28767 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir des propriétés pharmacologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.

Réactifs et Conditions Communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées pour obtenir une substitution.

Principaux Produits

Les principaux produits formés à partir de ces réactions comprennent divers analogues de prostaglandines présentant des groupes fonctionnels modifiés, qui peuvent présenter différents effets pharmacologiques .

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

Research indicates that 4-nitroisoindolin-1-one exhibits significant antibacterial and antifungal properties. Studies have shown that it can effectively inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

this compound has been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit tumor growth by interfering with cellular signaling pathways. Its derivatives have shown promise in cytotoxicity assays against different cancer cell lines, indicating potential as a scaffold for novel anticancer drugs . A detailed structure-activity relationship (SAR) analysis has been conducted to optimize its efficacy against specific cancer types.

Neurological Applications

The compound has also been explored for its potential in treating neurological disorders. It has been linked to increasing the expression of survival motor neuron (SMN) proteins, which are crucial in conditions like spinal muscular atrophy (SMA). This suggests that derivatives of this compound could play a role in neuroprotection and recovery from neurodegenerative diseases .

Material Science Applications

The unique properties of this compound make it relevant in material science as well. Its structural characteristics allow it to be utilized in the development of novel materials with specific optical or electronic properties. Research is ongoing to explore its applications in creating advanced materials for electronics and photonics.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-Nitroquinoline-1-Oxide | Quinoline derivative | Known for potent tumorigenic activity |

| 4-Nitroaniline | Aromatic amine | Used as an industrial precursor for dyes |

| 5-Nitroisoindole | Isoindole derivative | Exhibits different biological activities |

| 7-Nitroindole | Indole derivative | Studied for allosteric inhibition properties |

While these compounds share certain structural characteristics, This compound stands out due to its specific isoindolinone framework combined with the nitro group, influencing its reactivity and biological activity.

Case Studies

Several studies highlight the applications of this compound:

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various isoindolinone derivatives against cancer cell lines such as MCF-7 and HEPG-2. The results indicated that certain modifications to the isoindoline structure could enhance anticancer potency while reducing toxicity .

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

- Neurological Disorder Treatment : Research involving animal models showed that administering derivatives of this compound increased SMN levels, providing insights into potential treatments for SMA and other neurological disorders .

Mécanisme D'action

M&B-28767 exerts its effects primarily through the activation of the EP3 receptor, a subtype of the prostaglandin E receptor. This activation leads to a cascade of intracellular signaling events that result in the inhibition of gastric acid secretion and the promotion of mucosal protection. The compound also interacts with other prostaglandin receptors, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Le M&B-28767 est comparé à d'autres analogues de la prostaglandine, tels que l'ester méthylique de la prostaglandine E2 16,16'-diméthyle (DMPG). Bien que les deux composés présentent des propriétés anti-sécrétoires et anti-ulcéreuses, le M&B-28767 est beaucoup plus puissant pour réduire la sécrétion d'acide gastrique et prévenir la formation d'ulcères . D'autres composés similaires comprennent le misoprostol et le sulprostone, qui ciblent également les récepteurs de la prostaglandine mais diffèrent par leur sélectivité et leur puissance des récepteurs .

Liste des Composés Similaires

- Ester méthylique de la prostaglandine E2 16,16'-diméthyle (DMPG)

- Misoprostol

- Sulprostone

- Prostaglandine E1 11-désoxy

- Prostaglandine E2 17-phényle

Activité Biologique

4-Nitroisoindolin-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 178.145 g/mol

- Density : 1.45 g/cm³

- Boiling Point : 488.77 °C

- Flash Point : 249.40 °C

Synthesis

The synthesis of this compound typically involves the nitration of isoindolin-1-one derivatives. Various synthetic routes have been explored, including the use of anhydrous SnCl for the reduction of nitro groups, which can yield derivatives with enhanced biological activity .

Biological Activity

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from it demonstrated IC values as low as 20 nM against MCF-7 breast cancer cells .

- Antimicrobial Properties : The compound has been tested against several bacterial strains, showing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 31.2 to 62.5 µg/mL .

- Antiviral Activity : Research indicates that certain derivatives can inhibit viral replication, particularly against dengue virus serotype 2 (DENV2), with an IC of 3.03 µM .

Table 1: Summary of Biological Activities

| Activity Type | Tested Against | IC / MIC |

|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 20 nM |

| Antimicrobial | Various bacterial strains | 31.2 - 62.5 µg/mL |

| Antiviral | DENV2 | 3.03 µM |

The mechanisms underlying the biological activity of this compound and its derivatives are multifaceted:

- Cytotoxicity in Cancer Cells : The anticancer effects are often attributed to the induction of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells .

- Inhibition of Viral Replication : The antiviral properties may involve interference with early stages of viral lifecycle, as indicated by reduced intracellular production of viral proteins in treated cells .

Case Studies

-

Anticancer Activity Study :

A study evaluated a series of nitroindazole derivatives, including those based on this compound, for their anticancer properties against various cell lines such as pancreatic carcinoma and colon carcinoma. The most potent compounds exhibited IC values in the nanomolar range, significantly outperforming standard treatments like LY290181 . -

Antimicrobial Evaluation :

In another investigation, a range of nitroindazole derivatives were synthesized and tested for antimicrobial efficacy using the Ames test and other assays. Compounds showed promising results with non-mutagenic profiles while exhibiting significant antibacterial activity against resistant strains . -

Antiviral Efficacy :

An antiviral study highlighted the effectiveness of certain substituted derivatives against DENV2, illustrating their potential role in developing treatments for viral infections amidst rising concerns over emerging pathogens .

Propriétés

IUPAC Name |

4-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-5-2-1-3-7(10(12)13)6(5)4-9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDDSWLIZLMORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620852 | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366452-97-3 | |

| Record name | 2,3-Dihydro-4-nitro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.